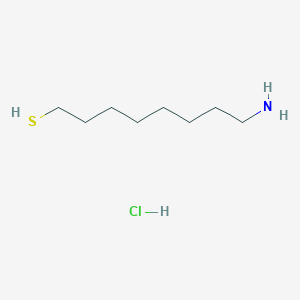

8-Amino-1-octanethiol hydrochloride

概要

説明

8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . It can be used as a self-assembled monolayer (SAM) on a variety of surfaces . It facilitates the immobilization of surface atoms and controls the physiochemical properties of the substrate .

Molecular Structure Analysis

The empirical formula of 8-Amino-1-octanethiol hydrochloride is C8H19NS · HCl . Its molecular weight is 197.77 . The SMILES string representation is SCCCCCCCCN.Cl .Chemical Reactions Analysis

8-AOT can be used in the surface functionalization of gold electrodes for the trace analysis of oligonucleotide using poly nucleic acid (PNA) based ion-channel sensors . It can also be used in the fabrication of peptide microarray for surface plasmon resonance-based screening of protein kinase activity .Physical And Chemical Properties Analysis

8-AOT is a solid substance . Its melting point is between 158-163 °C . The storage temperature is 2-8°C .科学的研究の応用

Self-Assembled Monolayers (SAMs) on Surfaces

8-AOT can form a self-assembled monolayer (SAM) on different surfaces. SAMs are organized molecular layers that spontaneously assemble, creating functionalized surfaces. Researchers use 8-AOT to modify surfaces like gold electrodes, silicon, or glass. The amino group in 8-AOT binds to these surfaces, allowing precise control over surface properties and interactions .

Trace Analysis of Oligonucleotides

Gold electrodes functionalized with 8-AOT serve as platforms for trace analysis of oligonucleotides. By immobilizing oligonucleotide probes on the modified surface, researchers can detect specific DNA or RNA sequences. This technique is crucial for applications like genotyping, disease diagnostics, and environmental monitoring .

Ion-Channel Sensors

Poly nucleic acid (PNA)-based ion-channel sensors benefit from 8-AOT. These sensors detect changes in ion concentration by monitoring the conductance across a membrane channel. 8-AOT-modified surfaces enhance the sensitivity and selectivity of these sensors, making them useful for detecting ions, small molecules, or biomolecules .

Peptide Microarrays

Researchers create peptide microarrays using 8-AOT-modified surfaces. These arrays allow high-throughput screening of protein kinase activity. By immobilizing various peptides on the surface, scientists can study protein-protein interactions, drug discovery, and signal transduction pathways. Surface plasmon resonance (SPR) techniques are commonly employed for this purpose .

Biosensors and Immobilized Proteins

8-AOT facilitates the immobilization of proteins on surfaces. Biosensors, such as those used in medical diagnostics or environmental monitoring, benefit from large amounts of immobilized protein. Additionally, 8-AOT suppresses nonspecific adsorption, improving sensor specificity and sensitivity .

Functionalized Nanoparticles

Researchers functionalize gold nanoparticles with 8-AOT to tailor their properties. These modified nanoparticles find applications in drug delivery, catalysis, and imaging. The amino group in 8-AOT allows precise control over nanoparticle surface chemistry, enabling targeted interactions with biological molecules .

作用機序

Target of Action

8-Amino-1-octanethiol hydrochloride (8-AOT) is an amine-based alkanethiol . Its primary targets are surface atoms on a variety of surfaces . It facilitates the immobilization of these surface atoms .

Mode of Action

8-AOT interacts with its targets by forming a self-assembled monolayer (SAM) on the surfaces . This interaction results in the control of the physiochemical properties of the substrate .

Biochemical Pathways

It is known that the compound can modify the amino group using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface .

Result of Action

The result of 8-AOT’s action is the creation of biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This makes it useful in applications such as the surface functionalization of gold electrodes for the trace analysis of oligonucleotides using poly nucleic acid (PNA) based ion-channel sensors , and the fabrication of peptide microarrays for surface plasmon resonance-based screening of protein kinase activity .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability

Safety and Hazards

将来の方向性

8-AOT is used for Self Assembly Molecules (SAMs), and the amino group is usually modified using amine-reactive materials, such as proteins or biomaterials, to functionalize the gold surface . It is used for biosensors with large amounts of immobilized protein and suppression of nonspecific adsorption . This suggests that 8-AOT could have potential applications in the development of new biosensors and other biomedical devices.

特性

IUPAC Name |

8-aminooctane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NS.ClH/c9-7-5-3-1-2-4-6-8-10;/h10H,1-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWZBRKMJBSNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCS)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-octanethiol hydrochloride | |

CAS RN |

937706-44-0 | |

| Record name | 937706-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

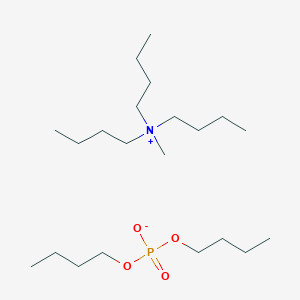

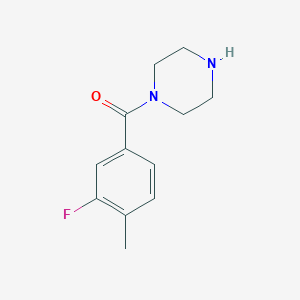

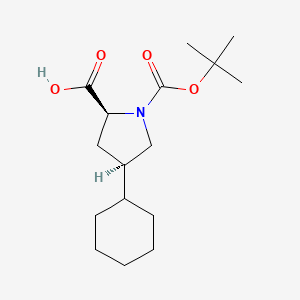

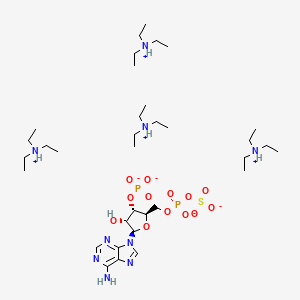

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)

![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)